molecular formula C16H11BrN2OS B2426381 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 477491-78-4

2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2426381
CAS No.: 477491-78-4
M. Wt: 359.24
InChI Key: FZKUEWBQUFVGTL-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-phenylthiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C18H12BrN3OS. This compound is known for its potential biological activity and has garnered significant attention in scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to interact with a variety of targets, including enzymes and receptors in biological systems . For instance, some thiazole compounds have been found to interact with topoisomerase II .

Mode of Action

Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . For example, Voreloxin, a thiazole compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds in general can activate or inhibit various biochemical pathways . For instance, some thiazole compounds have been found to interact with topoisomerase II, affecting the DNA replication pathway .

Pharmacokinetics

Thiazole compounds are known to have varying solubility properties, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole compounds suggest that their action could be influenced by the solvent environment .

Preparation Methods

The synthesis of 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-bromo-N-(5-phenylthiazol-2-yl)acetamide with various reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The yield of the compound can vary depending on the specific reaction conditions employed .

Chemical Reactions Analysis

2-Bromo-N-(5-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-N-(5-phenylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential antibacterial activity, making it a candidate for the development of new antibiotics.

    Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a subject of interest in cancer research.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Bromo-N-(5-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

    N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.

    2-Bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This derivative has shown analgesic activity and differs in its functional groups and biological effects.

The uniqueness of 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-Bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole moiety is known for its diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzamide structure, which may influence its reactivity and biological interactions. The presence of the thiazole ring is crucial for its biological activity as it can interact with various biomolecules.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The thiazole ring can bind to the active sites of enzymes, inhibiting their function.
  • Receptor Interaction : The compound may interact with specific receptors, modulating their activity.
  • Molecular Binding : The bromine atom enhances binding affinity through halogen bonding, potentially increasing specificity towards biological targets .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In a broth microdilution assay, it inhibited bacterial growth at concentrations as low as 3.9 μg/mL (see Table 1).
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 μg/mL
Escherichia coli>100 μg/mL (no significant activity)
Pseudomonas aeruginosa7.8 μg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : It was evaluated against various cancer cell lines including breast and lung cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 1.61 to 1.98 µg/mL against different cell lines .
Cancer Cell LineIC50 (µg/mL)
MCF-7 (Breast)1.61 ± 0.20
A549 (Lung)1.98 ± 0.30
HCT116 (Colon)2.00 ± 0.25

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical contexts:

  • Anticancer Efficacy : A study demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models of human cancer .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties indicated a moderate binding affinity to human serum albumin (HSA), suggesting potential for therapeutic use due to favorable distribution in the bloodstream .

Properties

IUPAC Name

2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-13-9-5-4-8-12(13)15(20)19-16-18-10-14(21-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKUEWBQUFVGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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